
Lithium 7-methyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 7-methyloctanoate is a chemical compound with the molecular formula C9H17LiO2. It is a lithium salt of 7-methyloctanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 7-methyloctanoate typically involves the neutralization of 7-methyloctanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and crystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Lithium 7-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to 7-methyloctanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: 7-methyloctanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Lithium 7-methyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium 7-methyloctanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Used as a dietary supplement for mood stabilization.
Uniqueness: Lithium 7-methyloctanoate is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other lithium salts.
Properties
CAS No. |
94108-50-6 |
|---|---|
Molecular Formula |
C9H17LiO2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
lithium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.Li/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
CTAKQHPOILPIRW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)CCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

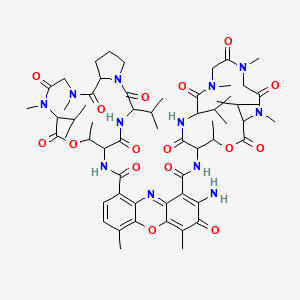
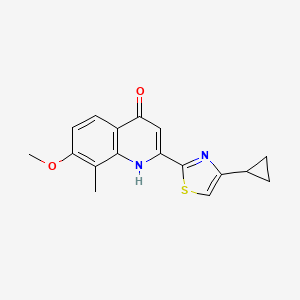
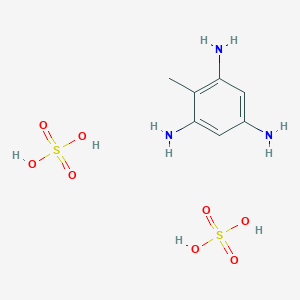
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
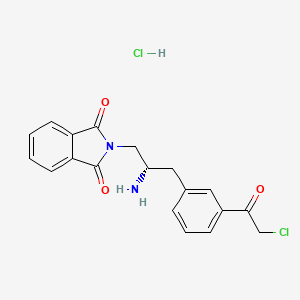
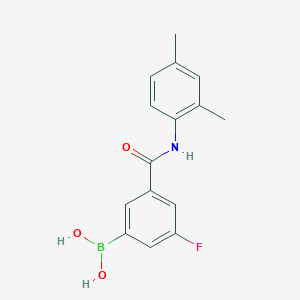
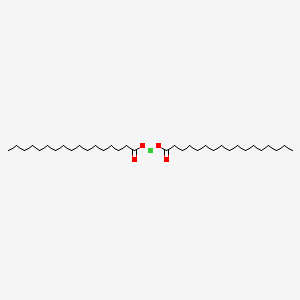
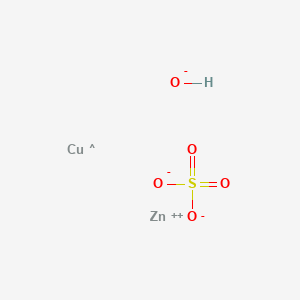
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
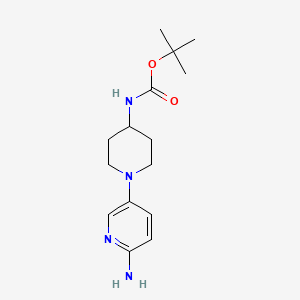
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
